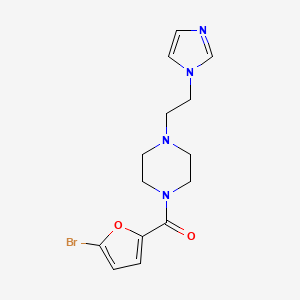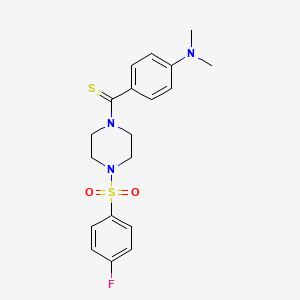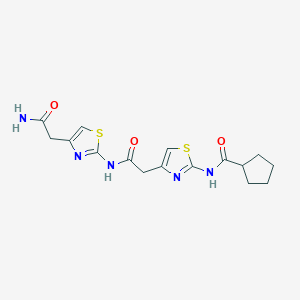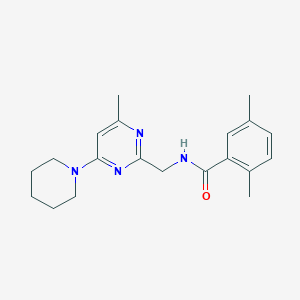
3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-fluorophenyl)propanamide is a synthetic molecule that appears to be designed for pharmacological purposes, potentially as an anticonvulsant agent. This compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the first paper, which explores hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and related derivatives .
Synthesis Analysis
The synthesis of related compounds involves the coupling reaction of substituted propanoic acids with benzylamines in the presence of N,N-carbonyldiimidazole (CDI) . Although the exact synthesis of 3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-fluorophenyl)propanamide is not detailed, it is likely that a similar synthetic route could be employed, with the appropriate precursors and reaction conditions tailored to the specific functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of the compound would include several distinct functional groups: a 1,3-benzodioxole moiety, a dimethylpyrrole group, and a 4-fluorophenyl group attached to a propanamide backbone. The presence of these groups suggests potential interactions with biological targets, possibly through hydrogen bonding, π-π interactions, and hydrophobic effects, which could be relevant to its pharmacological activity.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The propanamide backbone could be involved in hydrolysis reactions under certain conditions, while the benzodioxole and pyrrole groups could participate in electrophilic substitution reactions. The fluorine atom on the phenyl ring could affect the electronic properties of the molecule, potentially altering its reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-fluorophenyl)propanamide would be influenced by its molecular structure. The compound is likely to be relatively non-polar due to the presence of aromatic rings and a lack of highly polar functional groups, which would affect its solubility in different solvents. The molecular weight, boiling point, melting point, and other physicochemical properties would be determined by the specific arrangement and interaction of its atoms and functional groups.
The provided papers do not directly discuss the compound , but they do provide insight into the synthesis and characterization of structurally related compounds, which can be informative for understanding the potential synthesis and properties of 3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-fluorophenyl)propanamide .
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Neurokinin-1 Receptor Antagonism
An investigation into the development of orally active, water-soluble neurokinin-1 (NK1) receptor antagonists led to the synthesis of compounds with high affinity and efficacy in pre-clinical tests relevant to clinical outcomes in emesis and depression. This research underlines the significance of structural modifications to enhance solubility and bioavailability for clinical administration, highlighting the potential therapeutic applications of such compounds in treating emesis and depressive disorders (Harrison et al., 2001).
Generation of Structurally Diverse Libraries
The utility of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material for alkylation and ring closure reactions was demonstrated, aiming to generate a structurally diverse library of compounds. This research emphasizes the versatility of certain core structures in the synthesis of a wide array of derivatives, which could be of significant interest for the development of novel pharmacologically active agents (Roman, 2013).
Synthesis and Pharmacological Activity of Pyrazole Derivatives
The synthesis of novel pyrazole derivatives and their evaluation for anti-inflammatory, analgesic, antibacterial, and antifungal activities showcase the potential of such compounds in the development of new therapeutic agents. This study contributes to the understanding of the structure-activity relationships necessary for the design of compounds with specific pharmacological activities (Hussain & Kaushik, 2015).
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethylpyrrol-1-yl)-N-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-14-3-4-15(2)25(14)19(16-5-10-20-21(11-16)28-13-27-20)12-22(26)24-18-8-6-17(23)7-9-18/h3-11,19H,12-13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJTUJISQFRVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(CC(=O)NC2=CC=C(C=C2)F)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-fluorophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)-5-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]indoline](/img/structure/B2528879.png)
![Tert-butyl (3aR,6aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2528880.png)
![1-[3-(1,2,4-Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2528884.png)
![4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2528886.png)


![N-benzyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2528891.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)
![[4-(6-Methylpyridazin-3-yl)phenyl]methanol](/img/structure/B2528896.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2528897.png)



![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2528902.png)